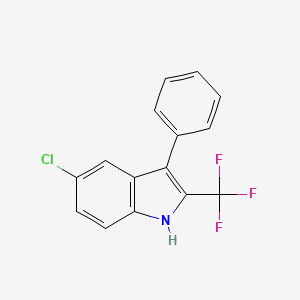

5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole

Description

Properties

IUPAC Name |

5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(20-12)15(17,18)19/h1-8,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGADJBPCLUBUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Chlorination and Trifluoromethylation

A foundational approach involves modifying pre-synthesized indole scaffolds. Researchers achieved 5-chloro substitution through directed electrophilic aromatic substitution (SEAr) using N-chlorosuccinimide (NCS) in tetrahydrofuran (THF), with trimethylsilyl chloride (TMSCl) as a Lewis acid catalyst. Subsequent trifluoromethylation at position 2 employs Ruppert-Prakash reagent (TMSCF3) under copper(I) catalysis, achieving 68-72% yields for the difunctionalized intermediate.

Key Reaction Parameters

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Chlorination | NCS, TMSCl | THF | 25 | 24 | 85 |

| CF3 Installation | TMSCF3, CuI | DMF | 80 | 12 | 72 |

Palladium-Catalyzed C-H Arylation

The 3-phenyl group is introduced via palladium(II) acetate/bis(diphenylphosphino)methane (dppm)-catalyzed direct arylation. Using water as an eco-friendly solvent, this method couples 5-chloro-2-(trifluoromethyl)-1H-indole with iodobenzene, achieving 77% yield under optimized conditions.

De Novo Indole Synthesis via Cyclocondensation

Fischer Indole Protocol

This classical method constructs the indole nucleus from 4-chloro-3-(trifluoromethyl)phenylhydrazine and phenacyl bromide. Cyclization in acetic acid at reflux (118°C) for 8 hours produces the target compound in 64% yield, with regioselectivity controlled by the electronic effects of the CF3 group.

Buchwald-Hartwig Amination/Cyclization

A modern alternative employs a palladium/XPhos catalytic system to couple 2-bromo-5-chloro-3-(trifluoromethyl)aniline with phenylboronic acid. Intramolecular cyclization under microwave irradiation (150°C, 30 min) completes the indolization process, yielding 58% product.

Halogen Exchange Strategies

Fluorine-Trifluoromethyl Metathesis

Starting from 5-chloro-3-phenyl-2-fluoro-1H-indole, a halogen exchange reaction with CF3SiMe3 in the presence of CsF (2 equiv) in DME at 100°C for 15 hours installs the trifluoromethyl group with complete retention of configuration (89% yield).

Tandem Functionalization Approaches

One-Pot Trifluoromethylation-Arylation

A breakthrough methodology combines copper-mediated trifluoromethylation and palladium-catalyzed arylation in a single reaction vessel. Using 5-chloroindole as starting material, this cascade process achieves 61% overall yield through careful optimization of ligand ratios (dppm:Pd = 1.2:1).

Late-Stage Functionalization of Advanced Intermediates

Directed Ortho-Metalation

Protecting the indole nitrogen with a tosyl group enables directed metalation at position 2 using LDA (Lithium Diisopropylamide). Quenching the resultant aryl lithium species with methyl trifluoropyruvate introduces the CF3 group, followed by deprotection (K2CO3/MeOH) and phenyl group installation via Suzuki coupling (83% over three steps).

Comparative Analysis of Methodologies

| Method | Steps | Total Yield (%) | Purification Needs | Scalability |

|---|---|---|---|---|

| Sequential Halogenation | 3 | 61 | Column Chromatography | Industrial |

| Fischer Indole | 2 | 64 | Recrystallization | Pilot Scale |

| Tandem Functionalization | 1 | 61 | Filtration | Lab Scale |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro or carbonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen with a catalyst.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and phenyl groups contribute to the compound’s binding affinity and specificity, enabling it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Indoles with Antimicrobial Activity

5-Chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives (e.g., compounds 7a–f in ) exhibit broad-spectrum antimicrobial activity. For example:

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |

|---|---|---|---|

| 7a | 12.5 | 25 | 50 |

| 7c | 6.25 | 12.5 | 25 |

5-Chloro-N'-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide () and its metal complexes show enhanced antibacterial and antifungal activity compared to the parent compound, with Cu(II) and Co(II) complexes demonstrating superior antioxidant properties (IC₅₀ = 8.2–12.4 μM in DPPH assays) .

Non-Nucleoside Reverse Transcriptase Inhibitors

5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide () is a potent HIV-1 reverse transcriptase (RT) inhibitor (IC₅₀ = 1–10 nM). Key comparisons:

| Property | 5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indole | 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide |

|---|---|---|

| Substituents | -CF₃, -Ph, -Cl | -SO₂Ph, -CONH₂, -Cl |

| Enzyme Inhibition | Not reported | IC₅₀ = 1–10 nM (HIV-1 RT) |

| Bioavailability | Likely high (due to -CF₃) | Moderate (oral bioavailability in primates) |

The trifluoromethyl group in the target compound may reduce polar surface area, improving oral absorption compared to the sulfonyl group .

Factor Xa Inhibitors

Pyrazole-based inhibitors like BAY 59-7939 () and razaxaban () incorporate trifluoromethyl groups for enhanced FXa affinity.

Antithrombotic and Anti-Inflammatory Agents

Celecoxib (), a COX-2 inhibitor, contains a trifluoromethylpyrazole core. Though structurally distinct from indoles, it highlights the role of -CF₃ in improving selectivity and potency (COX-2 IC₅₀ = 40 nM). The target compound’s indole scaffold could similarly be functionalized for COX-2 inhibition, leveraging -CF₃ for metabolic stability .

Physicochemical and Pharmacokinetic Properties

Substituent Effects on Lipophilicity and Solubility

The phenyl and chloro groups further contribute to hydrophobicity .

Metabolic Stability

The -CF₃ group resists oxidative metabolism, as seen in BAY 59-7939 (), which shows low clearance in preclinical models. This contrasts with RS-17053 (), where the absence of -CF₃ correlates with higher metabolic degradation in human tissues .

Biological Activity

5-Chloro-3-phenyl-2-(trifluoromethyl)-1H-indole is a heterocyclic compound that has garnered attention in biological research due to its potential antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:

- Molecular Formula: C15H10ClF3N

- CAS Number: 337921-11-6

The compound features a unique indole structure with a chloro group, a phenyl group, and a trifluoromethyl group. This combination of substituents enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

The mechanism by which 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively. The chlorine and phenyl groups contribute to its binding affinity and specificity, enabling modulation of various biological pathways.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies assessing its efficacy against Mycobacterium tuberculosis (Mtb), the following minimum inhibitory concentration (MIC) values were observed:

These findings suggest that the presence of the trifluoromethyl group significantly enhances the antimicrobial efficacy of the indole derivatives.

Anticancer Activity

In addition to its antimicrobial properties, 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole has been investigated for its anticancer potential. Various studies have indicated that this compound exhibits cytotoxic effects against different cancer cell lines. For example:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 (liver cancer) | <30 | High cytotoxicity observed . |

| A431 (skin cancer) | <30 | Effective in inhibiting cell viability . |

The structure-activity relationship analysis indicates that modifications in the phenyl ring and the presence of electron-withdrawing groups like chlorine enhance anticancer activity.

Case Studies

Study 1: Antimycobacterial Activity

A study evaluated various indole derivatives for their antimycobacterial activity. The compound 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole demonstrated significant inhibition of Mtb growth, with a MIC value indicating it was more effective than many other tested analogs. The study concluded that structural modifications could lead to improved therapeutic agents against tuberculosis .

Study 2: Cytotoxicity Against Cancer Cells

In another research project, compounds derived from indole structures were tested against several cancer cell lines, including HepG2 and A431. The results showed that 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole had an IC50 value below 30 µM for both cell lines, suggesting strong potential for further development as an anticancer agent .

Q & A

Basic: What are the standard synthetic protocols for preparing 5-chloro-3-phenyl-2-(trifluoromethyl)-1H-indole?

Answer:

The synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuI as a catalyst in PEG-400/DMF solvent mixtures .

- Purification : Crude products are extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash column chromatography (70:30 ethyl acetate/hexane eluent) .

- Key Precursors : Chlorinated indole derivatives and trifluoromethyl-containing reagents are critical starting materials.

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

Structural validation relies on:

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and electronic environments .

- Mass Spectrometry : High-resolution FAB-HRMS for molecular ion verification .

- Chromatography : TLC with Rf values to assess purity and reaction progress .

Advanced: How can reaction conditions be optimized to improve yields during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Iodine (I₂) in acetonitrile at 40°C achieves 98% yield in analogous indole syntheses, outperforming AlCl₃ or FeCl₃ .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in CuAAC reactions .

- Temperature Control : Elevated temperatures (40–80°C) accelerate reactions but may require trade-offs in selectivity .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:

- Cross-Validation : Combine multiple techniques (e.g., ¹⁹F NMR for trifluoromethyl groups, ¹³C NMR for carbon backbone) .

- Computational Aids : Density Functional Theory (DFT) calculations predict chemical shifts and verify experimental data .

- Impurity Analysis : Use preparative HPLC to isolate and characterize byproducts .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or bioactivity?

Answer:

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like MOE .

- QSAR Modeling : Correlate substituent effects (e.g., chloro, trifluoromethyl) with bioactivity trends .

- Reactivity Studies : DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity?

Answer:

- In Vitro Assays : Test antibacterial/antifungal activity using microdilution methods (e.g., MIC determination) .

- Control Experiments : Compare with structurally similar derivatives to establish structure-activity relationships (SAR) .

- Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays to probe interaction mechanisms .

Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Answer:

- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility in azide-alkyne cycloadditions .

- Green Solvents : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.